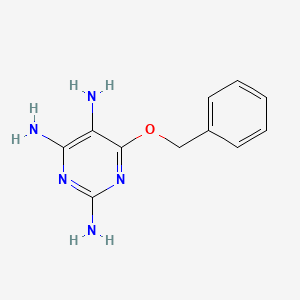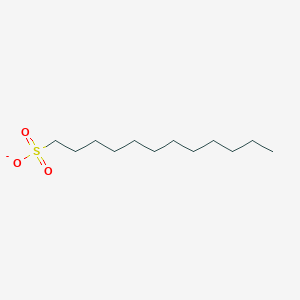
Dodecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The dodecanesulfonate ion, also known as dodecane-1-sulfonate, is an organosulfonic acid derivative with the chemical formula C₁₂H₂₅O₃S. It is commonly encountered in its sodium salt form, sodium dodecanesulfonate. This compound is widely used in various industrial and scientific applications due to its surfactant properties and its role as an ion-pairing reagent in chromatography .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecanesulfonate ion can be synthesized through the sulfonation of dodecane. The process typically involves the reaction of dodecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium dodecanesulfonate often involves continuous sulfonation processes where dodecane is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This method ensures high purity and consistent quality of the final product .
Types of Reactions:
Oxidation: Dodecanesulfonate ion can undergo oxidation reactions, although these are less common due to the stability of the sulfonate group.
Reduction: Reduction reactions are also rare for this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted alkanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecansulfonat-Ion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der primäre Wirkmechanismus des Dodecansulfonat-Ions in seinen Anwendungen ist seine Fähigkeit, als Tensid zu wirken. Diese Eigenschaft ermöglicht es, die Oberflächenspannung zu reduzieren und die Löslichkeit hydrophober Verbindungen in wässrigen Lösungen zu erhöhen. In der Chromatographie wirkt es als Ionenpaarungsreagenz, indem es mit Analyten interagiert, um deren Retention auf der Säule zu erhöhen .
Ähnliche Verbindungen:
- Decan-1-sulfonsäure Natriumsalz (C₁₀H₂₁O₃SNa)
- Octan-1-sulfonsäure Natriumsalz (C₈H₁₇O₃SNa)
- Hexadecan-1-sulfonsäure Natriumsalz (C₁₆H₃₃O₃SNa)
Vergleich: Dodecansulfonat-Ion ist unter diesen Verbindungen einzigartig, da es eine längere Kohlenstoffkette besitzt, was seine oberflächenaktiven Eigenschaften verstärkt und es in Anwendungen effektiver macht, die starke hydrophobe Wechselwirkungen erfordern. Dies macht es besonders wertvoll in der Chromatographie und in industriellen Anwendungen, in denen eine hohe Tensidaktivität erforderlich ist .
Wirkmechanismus
The primary mechanism of action of dodecanesulfonate ion in its applications is its ability to act as a surfactant. This property allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. In chromatography, it functions as an ion-pairing reagent by interacting with analytes to increase their retention on the column .
Vergleich Mit ähnlichen Verbindungen
- Decane-1-sulfonic acid sodium salt (C₁₀H₂₁O₃SNa)
- Octane-1-sulfonic acid sodium salt (C₈H₁₇O₃SNa)
- Hexadecane-1-sulfonic acid sodium salt (C₁₆H₃₃O₃SNa)
Comparison: Dodecanesulfonate ion is unique among these compounds due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This makes it particularly valuable in chromatography and industrial applications where high surfactant activity is needed .
Eigenschaften
CAS-Nummer |
38480-64-7 |
|---|---|
Molekularformel |
C12H25O3S- |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1 |
InChI-Schlüssel |
LDMOEFOXLIZJOW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
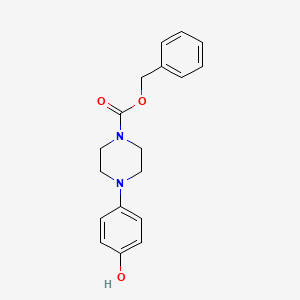
![10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8722841.png)
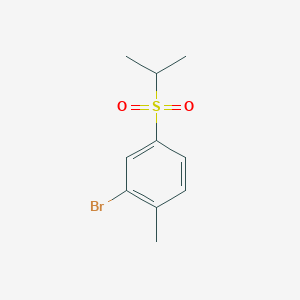


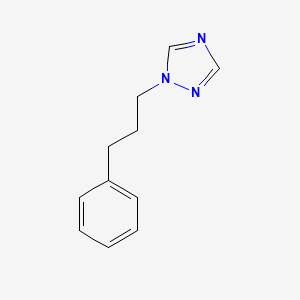
methanone](/img/structure/B8722884.png)
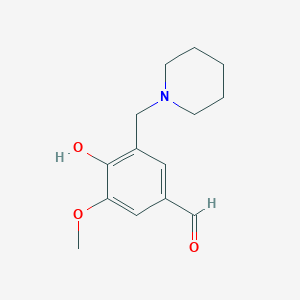
![2-[4-(2-fluorophenyl)phenyl]propanoic acid](/img/structure/B8722892.png)
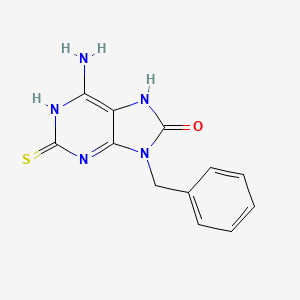
![6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one](/img/structure/B8722913.png)
![6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B8722914.png)
![Ethyl 5-amino-2-[2-(diethylamino)ethoxy]benzoate](/img/structure/B8722926.png)
